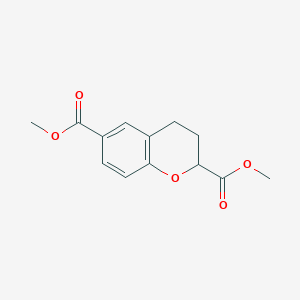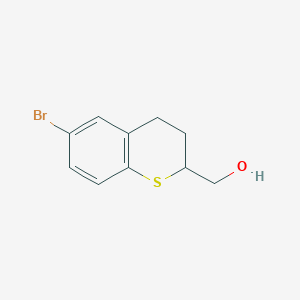![molecular formula C17H17ClINO B13045150 N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)
N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a tert-butyl group, a chloro group, and an iodo group attached to a biphenyl structure with a carboxamide functional group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Halogenation: Introduction of chloro and iodo groups onto the biphenyl core using halogenating agents such as N-chlorosuccinimide (NCS) and iodine with oxidizing agents.
Amidation: Formation of the carboxamide group through the reaction of the halogenated biphenyl with tert-butylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure scalability and compliance with safety and environmental regulations.
化学反应分析
Types of Reactions
N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The biphenyl core can engage in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce extended biphenyl systems with various functional groups.
科学研究应用
N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with two tert-butyl groups, used in similar applications but lacking the chloro and iodo substituents.
Biphenyl: The parent compound, which serves as a fundamental building block in organic synthesis.
Uniqueness
N-(Tert-butyl)-4’-chloro-5-iodo-[1,1’-biphenyl]-3-carboxamide is unique due to the combination of its substituents, which impart distinct chemical reactivity and biological activity. The presence of both chloro and iodo groups allows for versatile chemical modifications, while the carboxamide group enhances its potential interactions with biological targets.
属性
分子式 |
C17H17ClINO |
|---|---|
分子量 |
413.7 g/mol |
IUPAC 名称 |
N-tert-butyl-3-(4-chlorophenyl)-5-iodobenzamide |
InChI |
InChI=1S/C17H17ClINO/c1-17(2,3)20-16(21)13-8-12(9-15(19)10-13)11-4-6-14(18)7-5-11/h4-10H,1-3H3,(H,20,21) |
InChI 键 |
QLWCIDDCIFUXSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)

![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)







